

Spectroscopic and Spectrometric Characterization of 2-Amino-3-fluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-fluorobenzaldehyde

Cat. No.: B155958

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Introduction: This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for **2-Amino-3-fluorobenzaldehyde**. While experimental data for this specific compound is not readily available in the cited literature, this document compiles predicted data based on the analysis of structurally related compounds. The information herein is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization of this and similar molecules.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-3-fluorobenzaldehyde**. These predictions are derived from the known spectral properties of analogous compounds, including 2-aminobenzaldehyde, 3-fluorobenzaldehyde, and other substituted aromatic aldehydes.

Table 1: Predicted ^1H NMR Spectral Data for **2-Amino-3-fluorobenzaldehyde**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CHO	9.8 - 10.0	s	-
H-6	7.2 - 7.4	dd	~8, ~2
H-4	7.0 - 7.2	m	-
H-5	6.7 - 6.9	m	-
-NH ₂	4.5 - 6.0	br s	-

Solvent: CDCl₃,
Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-3-fluorobenzaldehyde**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O	190 - 195
C-F	150 - 155 (d, ¹ JCF ≈ 240-250 Hz)
C-NH ₂	145 - 150
C-CHO	120 - 125
C-6	125 - 130
C-4	118 - 122 (d, JCF ≈ 5-10 Hz)
C-5	115 - 120

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 3: Predicted IR Spectral Data for **2-Amino-3-fluorobenzaldehyde**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium (two bands)
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aldehyde)	2720 - 2820	Medium
C=O Stretch (Aldehyde)	1680 - 1700	Strong
C=C Stretch (Aromatic)	1580 - 1620	Medium-Strong
N-H Bend (Amino)	1550 - 1650	Medium
C-F Stretch	1200 - 1300	Strong
C-N Stretch	1250 - 1350	Medium

Table 4: Predicted Mass Spectrometry (MS) Data for **2-Amino-3-fluorobenzaldehyde**

m/z	Relative Intensity (%)	Assignment
139	100	[M] ⁺ (Molecular Ion)
138	95	[M-H] ⁺
110	60	[M-CHO] ⁺
83	40	[M-CHO-HCN] ⁺

Experimental Protocols

The following sections detail standard experimental methodologies for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.03% v/v).^[1] The solution is transferred to a 5 mm NMR tube.

- Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The solid sample is then brought into contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The spectrum is recorded in the range $4000\text{-}400\text{ cm}^{-1}$.
- Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

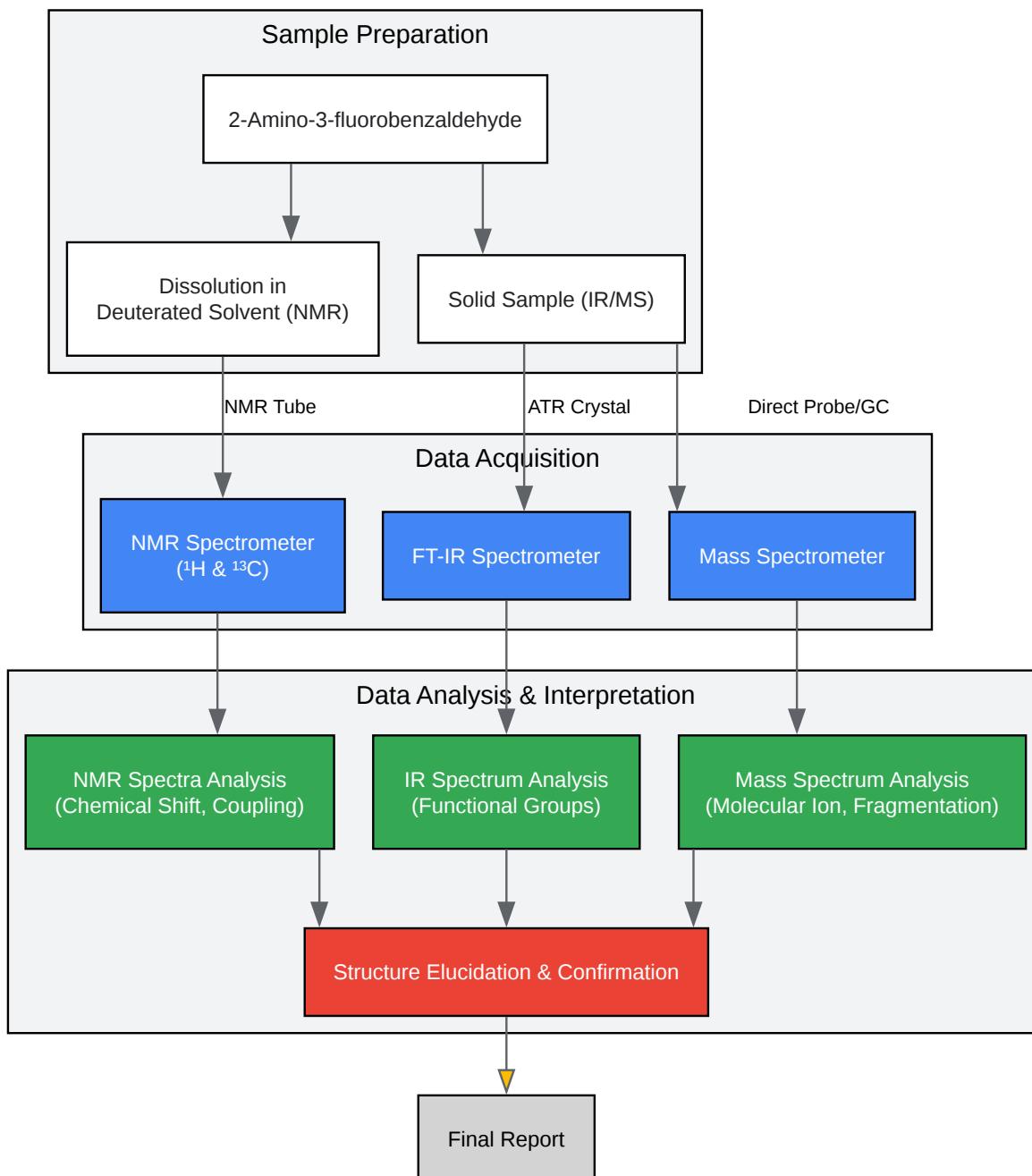
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

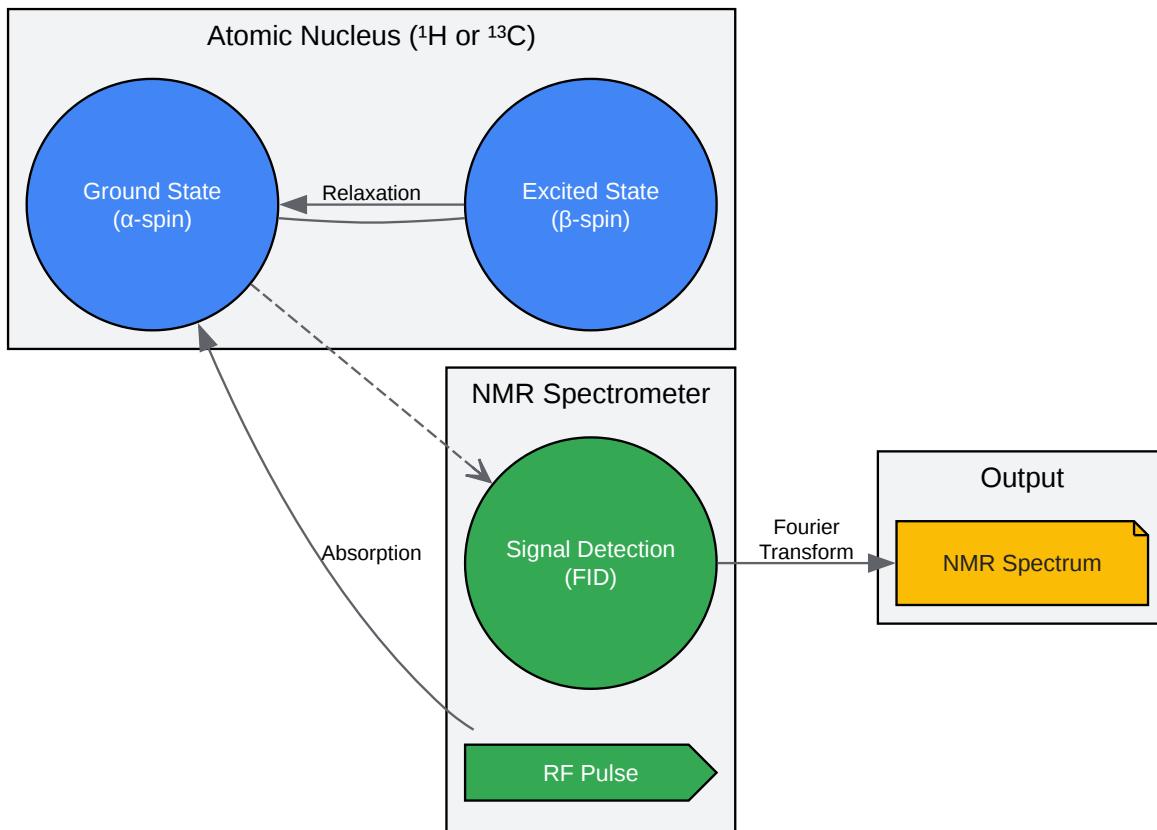
- **Sample Introduction:** A small amount of the sample (typically < 1 mg) is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).^[2]
- **Ionization:** The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.^{[2][3]} This causes the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

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Caption: Workflow for Spectroscopic Analysis.



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Caption: NMR Signal Generation Pathway.

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